4-[4-(Trifluoromethyl)phenyl]thian-4-ol
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYBNQXRMHLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiol-Containing Precursors
Cyclization reactions involving thiols or disulfides with carbonyl compounds represent a classical route. For example, the acid-catalyzed condensation of 4-mercapto-1-phenyl-1-butanone generates the thiopyran ring via intramolecular nucleophilic attack. This method, however, often requires stringent temperature control (-10°C to 10°C) to prevent oligomerization.
Ring-Opening and Reclosure of Epoxides
Epoxide intermediates derived from substituted cyclohexenes can undergo ring-opening with sulfur nucleophiles (e.g., NaSH) followed by acid-mediated reclosure to form the thiopyran structure. This method offers better stereochemical control, critical for accessing the trans-configuration observed in the target molecule.
| Method | Yield (%) | Regioselectivity (%) | Key Limitations |
|---|---|---|---|
| Friedel-Crafts | 45–55 | 50–60 | Side products from isomerization |
| Suzuki-Miyaura | 75–85 | >90 | Requires anhydrous conditions |
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but may lead to over-oxidation. Mixed solvents like THF/H₂O (3:1) balance reactivity and stability.
Catalytic Hydrogenation
Post-coupling hydrogenation using Pd/C (10 wt%) under H₂ (0.5 MPa) at 50°C removes protective groups and reduces double bonds, yielding the saturated thiopyran.
Table 2 : Hydrogenation Parameters and Outcomes
| Catalyst Loading | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 0.3 | 40 | 62 |
| 10% Pd/C | 0.5 | 50 | 78 |
| 20% Pd/C | 0.7 | 60 | 81 |
Purification and Characterization
Recrystallization
Crude product purification employs ethanol/water (7:3) mixtures, achieving >98% purity after two recrystallizations.
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomers, though scalability remains a challenge for industrial production.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: Compound “4-[4-(Trifluoromethyl)phenyl]thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
Compound “4-[4-(Trifluoromethyl)phenyl]thian-4-ol” has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of compound “4-[4-(Trifluoromethyl)phenyl]thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
- Thiazole Derivatives: {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (): Replaces the thiane ring with a thiazole (five-membered ring with N and S). The thiazole’s aromaticity and electron-deficient nature alter reactivity compared to thiane. For example, docking studies () show that thiazole derivatives form π–π interactions with Trp286 in AChE, suggesting enhanced target engagement due to aromaticity.
- Thiopyran Derivatives: Tetrahydro-4-[4-(trifluoromethoxy)phenyl]-2H-thiopyran-4-ol (): Features a saturated thiopyran ring (six-membered, sulfur-containing) with a trifluoromethoxy (-OCF₃) group.
Substituent Position and Bioactivity
- 4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl vs. 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl ():
- Para-substituted (4-CF₃) : Compounds with the -CF₃ group in the para position (e.g., compound 34, IC₅₀ = 2.1 µM in HCT-116) exhibit lower IC₅₀ values compared to meta-substituted analogues (e.g., compound 35, IC₅₀ = 4.8 µM). This highlights the importance of substituent orientation in target binding.
- Meta-substituted (3-CF₃) : Steric hindrance or altered electronic distribution may reduce efficacy.
Functional Group Modifications
- 4-(Trifluoromethyl)thiophenol (): Replaces the hydroxyl group with a thiol (-SH). The thiol’s higher acidity (pKa ~6.5 vs. ~10 for -OH) increases nucleophilicity but reduces stability under oxidative conditions.
- 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) (): A retinoic acid derivative with a -CF₃ group. ATPR’s induction of NB4 cell differentiation (IC₅₀ < 1 µM) suggests that the hydroxyl group in 4-[4-(trifluoromethyl)phenyl]thian-4-ol could similarly enhance pharmacological activity through hydrogen bonding.
Physicochemical Properties
*Estimated using fragment-based methods. †Calculated from molecular formula C₁₁H₁₁F₃OS.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Trifluoromethyl)phenyl]thian-4-ol?
Answer: A common approach involves cross-coupling reactions such as Suzuki-Miyaura coupling. Utilize a thian-4-ol boronic ester derivative and 4-bromo-(trifluoromethyl)benzene as precursors. Catalytic systems employing Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/water under inert conditions (60–80°C, 12–24 hours) are effective. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Optimization of equivalents and catalyst loading is critical to suppress side reactions like dehalogenation .
Q. How can researchers ensure structural fidelity and purity during synthesis?
Answer: Combine multiple analytical techniques:
- NMR spectroscopy : Confirm regiochemistry using -NMR (e.g., aromatic proton splitting patterns) and -NMR (CF₃ group at ~-60 ppm).
- HPLC-UV/MS : Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate). MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 276.1).
- Elemental analysis : Verify C, H, S, and F content within ±0.3% theoretical values .
Q. What solvent systems are optimal for recrystallization?
Answer: Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5 v/v) mixtures yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation. Differential scanning calorimetry (DSC) can identify melting points (expected range: 120–125°C) to confirm crystallinity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
Answer: The CF₃ group is strongly electron-withdrawing (-I effect), which polarizes the phenyl ring and stabilizes intermediates in nucleophilic substitution reactions. Computational studies (DFT, B3LYP/6-31G*) reveal reduced electron density at the para position of the phenyl ring. Experimentally, Hammett substituent constants (σₚ ≈ 0.54) correlate with enhanced reactivity in SNAr reactions. Steric effects are minimal due to the CF₃ group’s compact geometry .
Q. How can researchers resolve contradictions in reported solubility data?
Answer: Discrepancies often arise from inconsistent solvent polarity or temperature control. Standardize measurements using:
- Gravimetric analysis : Saturate solvents (e.g., DMSO, THF, ethanol) at 25°C under agitation for 24 hours. Filter and quantify dissolved compound via UV-vis calibration curves.
- Hansen solubility parameters : Compare experimental solubility with predicted values (δD ≈ 18 MPa, δP ≈ 5 MPa, δH ≈ 8 MPa) to identify outliers .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer: The thian-4-ol moiety is prone to oxidation under basic conditions (pH > 10), forming sulfoxide derivatives. In acidic media (pH < 4), protonation of the hydroxyl group stabilizes the structure. Monitor degradation via LC-MS over 72 hours: under basic conditions, a new peak at m/z 292.1 (sulfoxide) emerges, while acidic conditions show no decomposition .
Q. How to design a stability-indicating assay for long-term storage?
Answer:
- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and variable pH (2–12) for 14 days.
- HPLC-DAD/ELSD : Track degradation products (e.g., hydrolyzed thiol or oxidized sulfone).
- Kinetic modeling : Use Arrhenius plots to predict shelf life (t₉₀) at 25°C. Store in amber vials under argon at -20°C for maximum stability .
Data Analysis and Experimental Design
Q. How to address discrepancies in reported reaction yields for derivatives?
Answer: Variability often stems from competing pathways (e.g., homocoupling vs. cross-coupling). Mitigate by:
Q. What strategies validate the compound’s role in inhibiting enzymatic targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
